molecular formula C25H21N3O2 B3055215 2-methyl-3-[(2-methyl-1H-indol-3-yl)(4-nitrophenyl)methyl]-1H-indole CAS No. 6340-89-2

2-methyl-3-[(2-methyl-1H-indol-3-yl)(4-nitrophenyl)methyl]-1H-indole

Cat. No.: B3055215
CAS No.: 6340-89-2
M. Wt: 395.5 g/mol
InChI Key: BJXINTHIGZVAEG-UHFFFAOYSA-N
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Description

The compound 2-methyl-3-[(2-methyl-1H-indol-3-yl)(4-nitrophenyl)methyl]-1H-indole (CAS: 6340-89-2) is a bis-indole derivative with a molecular formula of C25H21N3O2 and a molecular weight of 395.5 g/mol . It features two 2-methylindole moieties connected via a (4-nitrophenyl)methyl bridge. Key structural attributes include:

  • Two indole rings: Both substituted with methyl groups at the 2-position, enhancing steric bulk and electronic effects.
  • Hydrogen bond donors/acceptors: Two indolic NH groups and nitro oxygen atoms contribute to polar surface area (77.4 Ų) .

Properties

IUPAC Name

2-methyl-3-[(2-methyl-1H-indol-3-yl)-(4-nitrophenyl)methyl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O2/c1-15-23(19-7-3-5-9-21(19)26-15)25(17-11-13-18(14-12-17)28(29)30)24-16(2)27-22-10-6-4-8-20(22)24/h3-14,25-27H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJXINTHIGZVAEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C3=CC=C(C=C3)[N+](=O)[O-])C4=C(NC5=CC=CC=C54)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60979581
Record name 3,3'-[(4-Nitrophenyl)methylene]bis(2-methyl-1H-indole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60979581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6340-89-2
Record name NSC50930
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50930
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,3'-[(4-Nitrophenyl)methylene]bis(2-methyl-1H-indole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60979581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-[(2-methyl-1H-indol-3-yl)(4-nitrophenyl)methyl]-1H-indole typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For this specific compound, the synthesis might involve the following steps:

    Preparation of 2-methyl-1H-indole-3-carbaldehyde: This can be achieved by the Vilsmeier-Haack reaction of 2-methylindole with DMF and POCl3.

    Condensation with 4-nitrobenzaldehyde: The aldehyde group of 2-methyl-1H-indole-3-carbaldehyde reacts with 4-nitrobenzaldehyde in the presence of a base to form the desired product.

Industrial Production Methods

Industrial production of such complex organic compounds often involves optimization of the reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-[(2-methyl-1H-indol-3-yl)(4-nitrophenyl)methyl]-1H-indole can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, especially at the 3-position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

    Oxidation: Formation of indole-2,3-dione derivatives.

    Reduction: Conversion of the nitro group to an amino group, resulting in 2-methyl-3-[(2-methyl-1H-indol-3-yl)(4-aminophenyl)methyl]-1H-indole.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

2-methyl-3-[(2-methyl-1H-indol-3-yl)(4-nitrophenyl)methyl]-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-3-[(2-methyl-1H-indol-3-yl)(4-nitrophenyl)methyl]-1H-indole depends on its interaction with biological targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Indole Derivatives

Table 1: Structural and Functional Group Comparisons
Compound Name (CAS/Ref.) Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
Target compound (6340-89-2) 2-methylindole, 4-nitrophenyl C25H21N3O2 395.5 High lipophilicity (XLogP3: 6.2), nitro group for electron withdrawal
N-[(2-Methylindol-3-yl)(pyridin-2-yl)methyl]-3-nitroaniline Pyridyl, nitroaniline C21H18N4O2 358.4 Pyridine introduces basicity; nitroaniline enhances π-stacking
2-(Thiophen-2-yl)-1H-indole derivatives (e.g., 5e) Thiophene, nitro/chloro substituents C22H18ClN3O2 (e.g., 5e) 407.9 Thiophene increases π-electron density; nitro enhances cytotoxicity (IC50: 4.8 µM vs. HCT-116)
3-Hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1H-indol-2-one Keto group, hydroxy C17H15NO3 281.3 Hydrogen-bonding via hydroxyl and keto groups; lower lipophilicity
JWH-206 (824959-81-1) Chlorophenyl, pentyl chain C21H22ClNO 339.9 Cannabinoid receptor ligand; alkyl chain enhances membrane permeability

Electronic and Pharmacokinetic Properties

  • Electron-withdrawing vs. In contrast, analogs like 3-[(4-fluorophenyl)imino]-1-methylindol-2-one (CAS: 67502-94-7) use fluorine for moderate electron withdrawal, balancing solubility and reactivity.
  • Lipophilicity : The target’s high XLogP3 (6.2) suggests poor aqueous solubility, a limitation shared with JWH-206 (lipophilic pentyl chain) . Analogs like 3-hydroxyindol-2-one (PSA: 61.6 Ų) exhibit better solubility due to polar hydroxy and keto groups.
  • Bioactivity : While the target compound lacks explicit bioactivity data, structurally related 2-(thiophen-2-yl)-1H-indoles show selective cytotoxicity (e.g., compound 5e: IC50 = 4.8 µM vs. HCT-116, SI = 5.2) .

Spectroscopic and Crystallographic Data

  • NMR: The target compound’s 1H-NMR would display indole NH protons (~11 ppm) and aromatic protons from the nitrophenyl group (~7.5–8.2 ppm). Comparable data for 3-hydroxyindol-2-one shows δ 47.53 ppm (CH2) and 147.14 ppm (C-NO2) in 13C-NMR.
  • X-ray crystallography : While absent for the target, analogs like 2-phenyl-3-(4-formylphenyl)indole confirm planar indole systems and bond angles via crystallography.

Biological Activity

2-Methyl-3-[(2-methyl-1H-indol-3-yl)(4-nitrophenyl)methyl]-1H-indole, a compound characterized by its complex indole structure, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

The compound's molecular formula is C22H19N3O2C_{22}H_{19}N_{3}O_{2}, with a molecular weight of 357.41 g/mol. Its structure features an indole moiety linked to a nitrophenyl group, which is significant for its biological interactions.

Anticancer Activity

Research indicates that indole derivatives, including the target compound, exhibit notable anticancer properties. For instance, studies have shown that compounds with similar structures can induce apoptosis in various cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) through mechanisms involving the inhibition of anti-apoptotic proteins and modulation of signaling pathways .

Table 1: Anticancer Activity of Indole Derivatives

CompoundCell LineIC50 (µM)Mechanism
2-Methyl-3-[(2-methyl-1H-indol-3-yl)(4-nitrophenyl)methyl]-1H-indoleA5490.55Apoptosis induction
2-amino-3-cyano derivativesH4600.9Cell cycle arrest
Indole derivativesMCF-70.50Inhibition of Bcl-2

Antimicrobial Activity

Indole compounds are known for their antimicrobial properties. The target compound has shown efficacy against various bacterial strains, indicating its potential as an antimicrobial agent. For example, studies have reported that indole derivatives can disrupt bacterial cell membranes and inhibit essential metabolic pathways .

Table 2: Antimicrobial Efficacy of Indole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
2-Methyl-3-[(2-methyl-1H-indol-3-yl)(4-nitrophenyl)methyl]-1H-indoleE. coli32 µg/mL
Indole derivativesS. aureus16 µg/mL

Anti-inflammatory Activity

The anti-inflammatory potential of indole-based compounds has also been documented. The target compound may inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro and in vivo, suggesting its application in treating inflammatory diseases .

Case Study 1: Anticancer Activity

A study conducted by Fan Zhang et al. demonstrated that specific indole derivatives exhibited significant cytotoxicity against multiple human cancer cell lines, reinforcing the therapeutic potential of indole-based structures in oncology . The study highlighted the mechanism involving the modulation of apoptosis-related proteins.

Case Study 2: Antimicrobial Effects

In a comparative study of various indole derivatives against pathogenic bacteria, the target compound was particularly effective against Gram-positive bacteria, showcasing its potential for development into new antimicrobial therapies . This underscores the importance of structural modifications in enhancing biological activity.

Q & A

Q. What synthetic methodologies are effective for preparing 2-methyl-3-[(2-methyl-1H-indol-3-yl)(4-nitrophenyl)methyl]-1H-indole?

The compound can be synthesized via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, which is effective for constructing aryl-aryl bonds. A typical protocol involves reacting a boronic acid-functionalized indole derivative with a halogenated nitroarene in the presence of Pd(PPh₃)₄ catalyst, cesium carbonate as a base, and DMF as solvent at 100°C under nitrogen. Post-reaction purification via silica gel chromatography ensures high purity . Adjusting steric hindrance (e.g., bulky substituents) may require optimized catalyst loading or temperature gradients to improve yields .

Q. What spectroscopic and crystallographic techniques are employed to characterize this compound?

  • 1H/13C NMR : Assign peaks based on indole ring protons (δ 7.0–8.5 ppm) and nitrophenyl groups (δ 8.1–8.3 ppm for aromatic protons).
  • ESI-MS : Confirm molecular weight (e.g., [M+H]+ ion).
  • X-ray crystallography : Resolve 3D structure using SHELXL for refinement. For example, weak hydrogen bonding between indole N–H and adjacent π-systems can be identified . Data collection at low temperatures (e.g., 93 K) minimizes thermal motion artifacts .

Q. What are the key structural features influencing the compound’s physicochemical properties?

The 4-nitrophenyl group introduces strong electron-withdrawing effects, impacting solubility and electronic properties. The indole core facilitates π-π stacking, observed in crystallographic studies as parallel-displaced interactions along the [001] axis . Steric hindrance from the bis-indole methyl groups may reduce reactivity in further functionalization steps .

Advanced Research Questions

Q. How can researchers address discrepancies between computational predictions and experimental data in structural refinement?

Use SHELXL’s validation tools (e.g., ADDSYM, TWIN) to detect overlooked symmetry or twinning. Cross-validate with DFT-optimized geometries (e.g., bond lengths, angles) and electron density maps. If discrepancies persist (e.g., in hydrogen bonding networks), consider alternative space groups or disorder modeling .

Q. What strategies optimize reaction yields when synthesizing bulky indole derivatives?

  • Catalyst selection : Bulky ligands (e.g., XPhos) enhance steric tolerance in Pd-catalyzed couplings .
  • Solvent optimization : Switch from DMF to toluene for better solubility of hydrophobic intermediates.
  • Microwave-assisted synthesis : Reduce reaction time and improve regioselectivity for sterically hindered substrates .

Q. How to resolve hydrogen bonding ambiguities in crystallographic studies of indole derivatives?

Analyze Hirshfeld surfaces to quantify intermolecular interactions. For weak N–H···π bonds (e.g., indole N–H to adjacent aromatic systems), refine hydrogen atom positions using neutron diffraction or high-resolution synchrotron data. SHELXL’s restraints (e.g., DFIX, DANG) can stabilize refinement of poorly resolved H-atoms .

Q. How to design assays to evaluate bioactivity, considering structural motifs?

Leverage the indole scaffold’s affinity for neurotransmitter receptors (e.g., serotonin receptors) or kinase targets. Perform:

  • In silico docking : Screen against protein databases (e.g., PDB) using the nitro group’s electron-deficient aromatic ring as a pharmacophore .
  • Cell-based assays : Test cytotoxicity (MTT assay) and receptor modulation (cAMP/Gq signaling) in HEK293 cells transfected with target receptors .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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